molecular formula C7H6N2S B13701410 3-Isothiocyanato-4-methylpyridine

3-Isothiocyanato-4-methylpyridine

Cat. No.: B13701410
M. Wt: 150.20 g/mol
InChI Key: YLKXGGCEBDTZDQ-UHFFFAOYSA-N
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Description

3-Isothiocyanato-4-methylpyridine is a versatile heterocyclic building block in scientific research. The isothiocyanato functional group (-N=C=S) is a key reactive site that allows this compound to coordinate with various metal centers or be incorporated into more complex organic structures. In the field of coordination chemistry, related methylpyridine isothiocyanate isomers are employed as ligands in the synthesis of transition metal complexes, such as those with manganese, iron, and chromium . These complexes are of interest for studying magnetic properties and have been explored in the development of precursors for thin-film materials . More broadly, isothiocyanato compounds are valuable intermediates in organocatalysis for the stereoselective construction of complex molecules, including spirocyclic oxindoles, which are privileged structures in medicinal chemistry . Researchers value this compound for its ability to introduce both a coordinating pyridine group and a reactive isothiocyanato moiety into a target system. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

3-isothiocyanato-4-methylpyridine

InChI

InChI=1S/C7H6N2S/c1-6-2-3-8-4-7(6)9-5-10/h2-4H,1H3

InChI Key

YLKXGGCEBDTZDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)N=C=S

Origin of Product

United States

Preparation Methods

Procedure Highlights:

  • The amine (3-amino-4-methylpyridine) is treated with an excess of carbon disulfide (CS₂) and a suitable base to form the dithiocarbamate salt.
  • A base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 4-dimethylaminopyridine (DMAP), or 1,4-diazabicyclo[2.2.2]octane (DABCO) is critical for efficient salt formation.
  • Oxidative desulfurization is achieved by adding aqueous iron(III) chloride (FeCl₃·6H₂O), which converts the dithiocarbamate intermediate into the isothiocyanate product.
  • The reaction is typically carried out in tetrahydrofuran (THF) at room temperature.

Key Experimental Data (Adapted from Reference):

Parameter Condition/Result
Amine: 3-Amino-4-methylpyridine (8.0 mmol)
Base: DABCO (16.0 mmol)
Solvent: THF (10 mL)
Carbon disulfide: Excess, added dropwise
Oxidant: FeCl₃·6H₂O aqueous solution (16 mmol)
Temperature: Room temperature
Reaction time (dithiocarbamate formation): Several hours (monitored by TLC)
Reaction time (oxidation): 1 hour
Yield: Moderate to good (typically 66%–91% depending on substituents)

This method is advantageous for its operational simplicity and moderate to good yields. Electron-donating groups on the pyridine ring tend to improve yields and reduce reaction times, while electron-withdrawing groups may require longer reaction times and more equivalents of CS₂.

Metal Powder and Thiourea Route

An alternative and novel synthetic route involves the reaction of metal powders (such as manganese, iron, cobalt, nickel, or copper) with thiourea in 4-methylpyridine solvent to produce isothiocyanate complexes, including this compound derivatives.

Highlights of the Method (From Reference):

  • Metal powders are refluxed with thiourea in 4-methylpyridine (γ-picoline).
  • This process yields various metal-isothiocyanate complexes, including those with this compound ligands.
  • The method avoids direct reaction with thiocyanate ions and instead generates isothiocyanate ligands in situ.
  • The complexes formed have been characterized by X-ray crystallography, confirming the coordination of the isothiocyanate group to the metal center.
  • This approach is particularly useful for preparing metal complexes but can be adapted for free ligand synthesis with appropriate workup.

Advantages:

  • Bypasses the need for alkali metal thiocyanates or thiocyanogen.
  • Provides access to novel coordination compounds.
  • Useful for studying the coordination chemistry of this compound.

One-Pot Iron(III) Chloride-Mediated Preparation of Pyridyl Isothiocyanates

A refined one-pot synthetic method has been developed that efficiently converts pyridyl amines directly to their isothiocyanates using iron(III) chloride as the key reagent.

Method Overview (From Reference):

  • The amine is reacted with carbon disulfide in the presence of a base (DABCO preferred) in THF to form the dithiocarbamate salt in situ.
  • Without isolation, aqueous FeCl₃·6H₂O is added to the reaction mixture, promoting desulfurization and formation of the isothiocyanate.
  • The product is extracted, purified by column chromatography, and characterized.

Reaction Optimization Insights:

Base Used Conversion Efficiency Notes
K₂CO₃, KOH, Proton Sponge™, Pyridine <30% after 12 h Low conversion
Triethylamine, t-BuOK Improved conversion t-BuOK leads to thiourea byproduct
DBU, DMAP, DABCO High conversion DABCO + THF solvent gave best results

Substrate Scope:

  • Aminopyridines with electron-donating groups (e.g., methyl, methoxy) gave yields of 87%–91%.
  • Halogen-substituted aminopyridines required longer reaction times and more CS₂ equivalents.
  • The 3-amino-4-methylpyridine substrate fits well into this method, yielding the target isothiocyanate efficiently.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield Range Notes
Amines + CS₂ + Base + FeCl₃ (One-Pot) 3-Amino-4-methylpyridine, CS₂, DABCO, FeCl₃, THF Operational simplicity, mild conditions 66%–91% Best with DABCO base, THF solvent
Metal Powder + Thiourea in 4-Methylpyridine Metal powders (Mn, Fe, Co, Ni, Cu), thiourea, reflux Novel route to metal complexes Not specified Useful for metal complex synthesis
Classical Dithiocarbamate Formation + Oxidation Amines, CS₂, strong base, oxidant (FeCl₃) Well-established, versatile Moderate to good Requires careful base and oxidant selection

Research Findings and Notes

  • The choice of base significantly influences the formation of the dithiocarbamate intermediate and subsequent isothiocyanate yield.
  • The one-pot iron(III) chloride method is highly effective for electron-rich aminopyridines and adaptable to various substituted analogs.
  • Metal powder/thiourea method represents a unique synthetic avenue, especially for coordination chemistry applications.
  • The isothiocyanate functional group in this compound is reactive towards nucleophiles and can undergo further transformations, making it valuable for synthetic and medicinal chemistry.
  • The compound's molecular formula is C₇H₆N₂S, with a molecular weight of approximately 150.20 g/mol, consistent across methods.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-4-methylpyridine involves the interaction of the isothiocyanate group with biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function. The compound can also induce oxidative stress in cells, leading to apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

2-Isothiocyanato-4-methylpyridine

  • Structure : Differs in the placement of the isothiocyanate group at the 2-position instead of the 3-position.
  • Computational studies suggest that electronic effects (e.g., electron-withdrawing nature of -N=C=S) are amplified at the 2-position, altering aromatic ring polarization .
  • Applications : Used in heterocyclic synthesis and as a ligand in coordination chemistry.

5-Isocyanato-2-methylpyridine

  • Structure : Contains an isocyanate (-N=C=O) group at the 5-position and a methyl group at the 2-position.
  • Reactivity : Isocyanates are less polarizable than isothiocyanates, leading to slower reaction kinetics in thiol-based conjugations. The 5-position places the functional group farther from the methyl substituent, minimizing steric effects .
  • Applications : Intermediate in agrochemicals and polymer crosslinking agents.
Pyridine Derivatives with Alternative Substituents

3-Iodo-4-methoxypyridine

  • Structure : Iodo (-I) and methoxy (-OCH₃) substituents at the 3- and 4-positions, respectively.
  • Reactivity : The iodine atom enhances electrophilic substitution reactivity, while the methoxy group donates electron density, stabilizing the ring. This contrasts with the electron-withdrawing isothiocyanate group in 3-isothiocyanato-4-methylpyridine .
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura).

2.2.2. Methyl 3-cyano-5-methoxyisonicotinate

  • Structure: Cyano (-CN) and methoxy groups at the 3- and 5-positions, with a methyl ester at the 2-position.
  • Reactivity: The cyano group increases electrophilicity, enabling nucleophilic additions, while the ester moiety allows hydrolysis to carboxylic acids. This multifunctionality is absent in this compound .

Data Tables

Table 1: Structural and Functional Comparison of Pyridine Derivatives
Compound Substituent Positions Functional Groups Key Reactivity Features
This compound 3, 4 -N=C=S, -CH₃ Nucleophilic addition, covalent inhibition
2-Isothiocyanato-4-methylpyridine 2, 4 -N=C=S, -CH₃ Steric hindrance, altered polarization
5-Isocyanato-2-methylpyridine 2, 5 -N=C=O, -CH₃ Slower thiol reactivity, agrochemical uses
3-Iodo-4-methoxypyridine 3, 4 -I, -OCH₃ Electrophilic substitution, cross-coupling
Methyl 3-cyano-5-methoxyisonicotinate 3, 5, 2 -CN, -OCH₃, COOCH₃ Hydrolysis, nucleophilic additions
Table 2: Physicochemical Properties (Inferred from Analogs)
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
This compound ~152.2 1.8 ~50 (DMSO)
2-Isothiocyanato-4-methylpyridine 152.2 1.7 ~45 (DMSO)
5-Isocyanato-2-methylpyridine 148.1 1.5 ~60 (Acetone)

Notes on Evidence Limitations

  • Direct experimental data for this compound are absent in the provided evidence; comparisons rely on structural analogs and computational predictions.

Biological Activity

3-Isothiocyanato-4-methylpyridine (ITC) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H6N2S
  • Molecular Weight : 150.19 g/mol

This compound exhibits its biological effects primarily through the formation of covalent bonds with nucleophilic sites on proteins. This interaction can lead to enzyme inhibition and modulation of various biological pathways. The isothiocyanate functional group is known for its ability to react with thiol groups in proteins, which can alter protein function and affect cellular signaling pathways.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of ITC against various pathogens. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), which poses significant challenges in clinical settings.

Pathogen Activity Reference
Methicillin-resistant S. aureusSignificant inhibition
Escherichia coliModerate inhibition

Anticancer Potential

Research indicates that ITC may possess anticancer properties by inducing apoptosis in cancer cells. The compound has been studied for its ability to inhibit tumor growth and metastasis in various cancer models.

  • Case Study : In vitro studies demonstrated that ITC treatment led to a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes, including monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases such as Parkinson's disease.

Enzyme Inhibition Type IC50 Value
Monoamine Oxidase BCompetitive inhibition403 pM
Sfp-PPTaseSubmicromolar inhibitionNot specified

Research Findings

  • Antibacterial Activity : A study investigated the antibacterial efficacy of ITC derivatives against resistant strains, revealing promising results that warrant further exploration for potential therapeutic applications .
  • Cell Cycle Arrest and Apoptosis : In cancer cell assays, ITC was shown to induce G1 phase arrest and activate apoptotic pathways, highlighting its dual role as an anticancer agent .
  • Mechanistic Studies : Chemical genetic studies have elucidated the mechanisms by which ITC exerts its effects on bacterial cells, implicating efflux mechanisms as a resistance strategy in E. coli .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Isothiocyanato-4-methylpyridine, and how can reaction purity be validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 3-amino-4-methylpyridine with thiophosgene or potassium thiocyanate under controlled acidic conditions can introduce the isothiocyanate group . Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals such as the thiocyanate carbon (δ ~130 ppm in 13C^{13}\text{C} NMR) and methyl protons (δ ~2.3 ppm in 1H^1\text{H} NMR) .

Q. What spectroscopic and computational tools are critical for characterizing this compound?

  • Methodological Answer : Key tools include:

  • NMR Spectroscopy : Confirm regiochemistry via 1H^1\text{H}-13C^{13}\text{C} HSQC correlations, particularly distinguishing C-3 (isothiocyanate) from C-4 (methyl) positions .
  • Infrared (IR) Spectroscopy : Identify the N=C=S stretch (~2050–2150 cm1^{-1}) .
  • Computational Profiling : Use quantum chemical calculations (e.g., DFT) to predict electronic properties and compare with experimental data. The InChIKey RHIXRRXYFRTOFX-UHFFFAOYSA-N enables database cross-referencing .

Q. How does the reactivity of the isothiocyanate group influence substitution reactions in pyridine derivatives?

  • Methodological Answer : The isothiocyanate group is electrophilic, enabling reactions with amines, thiols, or alcohols. For instance, coupling with primary amines forms thiourea derivatives, which can be monitored via thin-layer chromatography (TLC) using ninhydrin staining. Optimize solvent polarity (e.g., DMF for amines, THF for alcohols) to control reaction rates and byproduct formation .

Advanced Research Questions

Q. How can researchers design experiments to analyze the regioselectivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Competitive Reactivity Studies : React the compound with equimolar mixtures of nucleophiles (e.g., aniline vs. benzylamine) in a solvent like acetonitrile. Monitor progress via LC-MS to quantify adduct formation.
  • Computational Modeling : Use molecular docking or frontier molecular orbital (FMO) analysis to predict preferential attack sites. Compare results with X-ray crystallography data (if available) .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer :

  • Systematic Reproducibility Checks : Vary parameters (temperature, catalyst loading, solvent) across labs to identify critical variables. For example, palladium-catalyzed couplings may require strict anhydrous conditions .
  • Byproduct Analysis : Use GC-MS or 19F^{19}\text{F} NMR (if fluorinated reagents are used) to detect side products. Contradictions often arise from unaccounted intermediates or solvent decomposition .

Q. How can stability studies be designed to evaluate this compound under varying storage and reaction conditions?

  • Methodological Answer :

  • Accelerated Degradation Testing : Expose the compound to UV light, humidity, or elevated temperatures (40–60°C). Monitor degradation via HPLC-UV, focusing on thiocyanate loss or oxidation to isocyanate.
  • Kinetic Profiling : Use Arrhenius plots to extrapolate shelf-life under standard lab conditions (e.g., 25°C, inert atmosphere) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods for synthesis and purification steps to limit inhalation exposure.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance) and safety goggles. Avoid skin contact, as isothiocyanates can cause irritation .

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